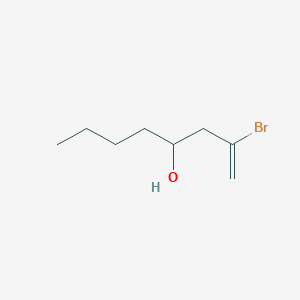

1-Octen-4-ol, 2-bromo-

Description

BenchChem offers high-quality 1-Octen-4-ol, 2-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Octen-4-ol, 2-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

83650-02-6 |

|---|---|

Molecular Formula |

C8H15BrO |

Molecular Weight |

207.11 g/mol |

IUPAC Name |

2-bromooct-1-en-4-ol |

InChI |

InChI=1S/C8H15BrO/c1-3-4-5-8(10)6-7(2)9/h8,10H,2-6H2,1H3 |

InChI Key |

PVRLIFFBBWYNDB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC(=C)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-octen-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 2-bromo-1-octen-4-ol and details the expected characterization of the final compound. Due to the limited availability of direct literature on this specific molecule, this guide provides a comprehensive approach based on established chemical principles and data from analogous compounds.

Proposed Synthesis

The proposed synthesis of 2-bromo-1-octen-4-ol is a two-step process. The first step involves the reduction of the commercially available starting material, (E)-oct-2-en-4-one, to yield 1-octen-4-ol. The second step is the selective allylic bromination of 1-octen-4-ol at the C-2 position using N-bromosuccinimide (NBS).

Workflow of the Proposed Synthesis:

Caption: Proposed two-step synthesis of 1-Octen-4-ol, 2-bromo-.

Experimental Protocols

This procedure is adapted from a known method for the reduction of α,β-unsaturated ketones.

Materials:

-

(E)-Oct-2-en-4-one

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Water (H₂O)

-

10% Sodium hydroxide (NaOH) solution

Procedure:

-

Under an inert nitrogen atmosphere, a dispersion of LiAlH₄ (0.5 equivalents) in anhydrous THF is cooled to 0°C in an ice bath.

-

A solution of (E)-Oct-2-en-4-one (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension over 30 minutes, ensuring the reaction temperature remains below 5°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

-

The mixture is then cooled back to 0°C, and water is added dropwise very slowly to quench the excess LiAlH₄, maintaining the temperature below 7°C.

-

Following the water quench, a 10% aqueous NaOH solution is added, followed by more water.

-

The ice bath is removed, and the mixture is stirred for 1 hour, during which a white precipitate will form.

-

Anhydrous sodium sulfate is added to the mixture, and it is stirred for an additional 15 minutes.

-

The solid is removed by filtration, and the THF is evaporated under reduced pressure to yield 1-octen-4-ol.

This is a proposed method for the allylic bromination of the synthesized 1-octen-4-ol.[1][2][3]

Materials:

-

1-Octen-4-ol

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent like acetonitrile.

-

Radical initiator (e.g., AIBN or benzoyl peroxide) or UV lamp.

Procedure:

-

A solution of 1-octen-4-ol (1.0 equivalent) in CCl₄ is prepared in a round-bottom flask.

-

N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator are added to the solution.

-

The reaction mixture is heated to reflux and/or irradiated with a UV lamp to initiate the reaction.

-

The reaction is monitored by TLC or GC for the consumption of the starting material. The reaction is complete when the denser NBS is consumed and the lighter succinimide floats on top of the solvent.[1]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The succinimide byproduct is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-Octen-4-ol, 2-bromo-.

Characterization Data

The following tables summarize the expected and known physical and spectral data for the key compounds in this synthesis.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |

| (E)-Oct-2-en-4-one | C₈H₁₄O | 126.20 | - | - |

| 1-Octen-4-ol | C₈H₁₆O | 128.21 | Clear, colorless liquid | 175-176 |

| 1-Octen-4-ol, 2-bromo- | C₈H₁₅BrO | 207.11 | Expected to be a liquid | - |

Table 2: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1-Octen-4-ol | 5.70-5.60 | m | 1H | H-2 |

| 5.52-5.44 | m | 1H | H-3 | |

| 4.02 | q | 1H | H-4 | |

| 1.70 | dd | 3H | H-1 | |

| 1.63-1.23 | m | 7H | H-5, H-6, H-7, OH | |

| 0.90 | t | 3H | H-8 | |

| 1-Octen-4-ol, 2-bromo- | ~6.0-5.8 | m | 1H | H-3 |

| ~5.5-5.3 | m | 1H | H-1 | |

| ~4.5-4.3 | m | 1H | H-2 | |

| ~4.2-4.0 | m | 1H | H-4 | |

| ~1.8-1.3 | m | 7H | H-5, H-6, H-7, OH | |

| ~0.9 | t | 3H | H-8 |

Table 3: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Compound | Chemical Shift (δ, ppm) |

| 1-Octen-4-ol | 134.46, 126.68, 73.17, 37.03, 27.69, 22.66, 17.68, 14.07 |

| 1-Octen-4-ol, 2-bromo- | Expected shifts for C=C around 120-140 ppm, C-Br around 40-60 ppm, C-OH around 65-75 ppm, and aliphatic carbons from 10-40 ppm. |

Table 4: Expected Mass Spectrometry and IR Data

| Compound | Mass Spectrometry (m/z) | IR Spectroscopy (cm⁻¹) |

| 1-Octen-4-ol | M⁺ not specified, major fragments likely from loss of water and alkyl chains. | ~3350 (O-H stretch, broad), ~3020 (C-H stretch, sp²), ~2930 (C-H stretch, sp³), ~1670 (C=C stretch), ~970 (trans C-H bend) |

| 1-Octen-4-ol, 2-bromo- | Expected M⁺ and M⁺+2 peaks in a ~1:1 ratio characteristic of a bromine-containing compound. | Similar to 1-Octen-4-ol with the addition of a C-Br stretch around 500-600 cm⁻¹. |

Signaling Pathways and Biological Activity

Currently, there is no available information in the searched literature regarding the specific signaling pathways or biological activities of 1-Octen-4-ol, 2-bromo-. Further research would be required to investigate its potential pharmacological effects.

Logical Relationship for Further Investigation:

Caption: Logical workflow for investigating the biological relevance.

References

"1-Octen-4-ol, 2-bromo-" physical and chemical properties

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 1-Octen-4-ol, 2-bromo-

Executive Summary

This technical guide provides a detailed overview of the physical and chemical properties of the compound "1-Octen-4-ol, 2-bromo-". Extensive searches of chemical databases and scientific literature did not yield any specific experimental data for this particular molecule. This suggests that "1-Octen-4-ol, 2-bromo-" may be a novel compound or one that is not yet well-documented in publicly available resources.

In light of the absence of direct data, this whitepaper will provide a comprehensive analysis based on the known properties of the parent molecule, 1-Octen-4-ol, and established principles of organic chemistry concerning the effects of bromination. A plausible synthetic route for the target compound is also proposed and visualized. This document aims to serve as a foundational resource for researchers interested in the synthesis and characterization of this and similar halogenated unsaturated alcohols.

Physicochemical Properties of the Parent Compound: 1-Octen-4-ol

To establish a baseline for understanding the potential properties of "1-Octen-4-ol, 2-bromo-", it is essential to first examine the known characteristics of its unbrominated precursor, 1-Octen-4-ol.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | --INVALID-LINK-- |

| Molecular Weight | 128.21 g/mol | --INVALID-LINK-- |

| IUPAC Name | oct-1-en-4-ol | --INVALID-LINK-- |

| CAS Number | 40575-42-6 | --INVALID-LINK-- |

| Appearance | No data available | |

| Boiling Point | No experimental data available | |

| Melting Point | No data available | |

| Density | No experimental data available | |

| Solubility | No experimental data available | |

| Refractive Index | No experimental data available |

Predicted Effects of Bromination on 1-Octen-4-ol

The introduction of a bromine atom at the second position of 1-octen-4-ol is expected to significantly alter its physical and chemical properties.

3.1. Physical Properties:

-

Molecular Weight: The addition of a bromine atom will increase the molecular weight by approximately 79.90 g/mol , resulting in a predicted molecular weight of around 208.11 g/mol for 1-Octen-4-ol, 2-bromo-.

-

Boiling Point: The presence of the polar carbon-bromine bond and the increased molecular weight will lead to stronger intermolecular van der Waals forces and dipole-dipole interactions. This will result in a significantly higher boiling point compared to the parent alcohol.

-

Density: The high atomic mass of bromine will increase the overall density of the molecule, making it denser than 1-octen-4-ol.

-

Solubility: The introduction of a polar C-Br bond may slightly increase solubility in polar solvents, but the overall increase in molecular size might decrease solubility in water.

3.2. Chemical Properties:

-

Reactivity of the Alkene: The electrophilic nature of the bromine atom will withdraw electron density from the double bond, making it less nucleophilic and therefore less reactive towards electrophilic addition reactions.

-

Reactivity of the Alcohol: The hydroxyl group is expected to retain its characteristic reactivity, such as oxidation to a ketone or ether formation. The proximity of the bromine atom might influence the acidity of the hydroxyl proton through inductive effects.

-

Susceptibility to Elimination: The presence of a bromine atom on the carbon adjacent to the double bond and two carbons away from the hydroxyl group introduces the possibility of various elimination and substitution reactions, depending on the reaction conditions. The compound could potentially undergo dehydrobromination to form a diene or other rearrangement reactions.

Proposed Synthetic Pathway

A plausible method for the synthesis of "1-Octen-4-ol, 2-bromo-" is the electrophilic bromination of the parent alkene, 1-Octen-4-ol. Care must be taken to control the reaction conditions to favor the addition of a single bromine atom at the desired position and to avoid side reactions, such as the formation of a dibromide or reaction with the hydroxyl group.

4.1. Experimental Protocol: Electrophilic Bromination of 1-Octen-4-ol

-

Protection of the Hydroxyl Group (Optional but Recommended): To prevent side reactions with the hydroxyl group, it is advisable to first protect it. A common protecting group for alcohols is a silyl ether, such as tert-butyldimethylsilyl (TBDMS) ether. This can be achieved by reacting 1-Octen-4-ol with TBDMS-Cl in the presence of a base like imidazole in an aprotic solvent (e.g., dichloromethane).

-

Bromination: The protected 1-octen-4-ol is then dissolved in a non-polar, aprotic solvent such as dichloromethane or carbon tetrachloride. The solution is cooled to a low temperature (e.g., 0 °C or -78 °C) to control the reactivity. A solution of bromine (Br₂) in the same solvent is added dropwise with stirring. The reaction progress can be monitored by the disappearance of the characteristic red-brown color of bromine. N-Bromosuccinimide (NBS) in the presence of a radical initiator could also be considered for allylic bromination if the desired product was brominated at the allylic position, but for addition across the double bond, Br₂ is more direct. To achieve 2-bromo substitution, an alternative approach might involve the formation of a bromohydrin followed by subsequent reaction, but direct bromination is a primary consideration.

-

Work-up: Once the reaction is complete, the reaction mixture is quenched, for example, with a solution of sodium thiosulfate to remove any excess bromine. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Deprotection: If a protecting group was used, it is removed in the final step. For a TBDMS ether, this is typically achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

-

Purification: The crude product is purified by a suitable technique, such as column chromatography on silica gel, to isolate the desired "1-Octen-4-ol, 2-bromo-".

4.2. Visualization of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 1-Octen-4-ol, 2-bromo-.

Potential Signaling Pathways and Biological Activity

Given the lack of experimental data for "1-Octen-4-ol, 2-bromo-", any discussion of its biological activity or involvement in signaling pathways is purely speculative. However, halogenated organic compounds are known to exhibit a wide range of biological activities. The presence of both a bromine atom and a hydroxyl group on an unsaturated carbon chain suggests that the molecule could potentially interact with various biological targets. Further research, including synthesis, purification, and biological screening, would be necessary to elucidate any potential therapeutic or toxicological effects.

Conclusion

While "1-Octen-4-ol, 2-bromo-" is not a commercially available or well-documented compound, this technical guide provides a foundational understanding of its likely physicochemical properties based on the known characteristics of its parent molecule and the predictable effects of bromination. The proposed synthetic pathway offers a starting point for researchers interested in preparing this molecule for further study. The lack of existing data highlights an opportunity for novel research in the synthesis, characterization, and biological evaluation of this and related halogenated unsaturated alcohols. Future experimental work is required to validate the predictions made in this report and to fully understand the properties and potential applications of "1-Octen-4-ol, 2-bromo-".

Unveiling 2-bromo-1-octen-4-ol: A Technical Guide to a Novel Compound

For Immediate Release

This technical guide addresses the chemical identity, potential synthesis, and projected properties of 2-bromo-1-octen-4-ol. As this compound is not readily found in chemical databases, this document serves as a resource for researchers, scientists, and drug development professionals interested in its novel synthesis and potential applications.

Chemical Identification: IUPAC Nomenclature and CAS Number

A definitive CAS number for "1-Octen-4-ol, 2-bromo-" has not been assigned in major chemical registries. Based on IUPAC nomenclature rules, the correct name for the structure implied by the user's request is 2-bromo-1-octen-4-ol . This name specifies a bromine atom at the second position of an eight-carbon chain containing a double bond at the first position and a hydroxyl group at the fourth position.

The parent compound, 1-octen-4-ol, is a known chemical with the following identifiers:

| Property | Value |

| IUPAC Name | oct-1-en-4-ol |

| CAS Number | 40575-42-6[1] |

| Molecular Formula | C8H16O[1] |

| Molecular Weight | 128.21 g/mol [1] |

Proposed Synthesis of 2-bromo-1-octen-4-ol

The synthesis of 2-bromo-1-octen-4-ol can be envisioned through the electrophilic bromination of the parent alcohol, 1-octen-4-ol. A common method for such a transformation is the reaction with N-bromosuccinimide (NBS) in the presence of a suitable solvent.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize 2-bromo-1-octen-4-ol from 1-octen-4-ol.

Materials:

-

1-octen-4-ol

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl4) or Dichloromethane (CH2Cl2)

-

Radical initiator (e.g., AIBN or benzoyl peroxide) - optional, for allylic bromination

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 1-octen-4-ol in an appropriate solvent (e.g., CCl4 or CH2Cl2).

-

Add N-bromosuccinimide (NBS) to the solution in a 1:1 molar ratio to the starting alcohol.

-

Optional for allylic bromination: Add a catalytic amount of a radical initiator.

-

The reaction mixture is stirred at room temperature and can be gently heated to initiate the reaction. Progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the succinimide byproduct is filtered off.

-

The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification of the crude product can be achieved by column chromatography on silica gel.

Projected Properties of 2-bromo-1-octen-4-ol

While experimental data for 2-bromo-1-octen-4-ol is not available, its properties can be inferred from the known properties of 1-octen-4-ol and general principles of organic chemistry. The introduction of a bromine atom is expected to increase the molecular weight and density of the compound.

Table of Known Properties for 1-Octen-4-ol:

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 175-176 °C at 760 mmHg |

| Flash Point | 63.3 °C |

| Specific Gravity | 0.830 - 0.838 @ 25 °C |

| Refractive Index | 1.438 - 1.442 @ 20 °C |

Visualization of Synthetic Pathway

The proposed synthetic workflow for 2-bromo-1-octen-4-ol is illustrated in the following diagram.

References

An In-depth Technical Guide to the Spectral Data of 1-Octen-4-ol, 2-bromo-

Introduction

1-Octen-4-ol, 2-bromo- is a functionalized organic molecule containing a vinyl bromide, a secondary alcohol, and a butyl chain. Its structure suggests potential applications in organic synthesis and as a building block in medicinal chemistry. Understanding its spectral characteristics is crucial for its identification, purification, and structural elucidation. This guide presents a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 1-Octen-4-ol, 2-bromo-. These predictions are derived from the analysis of its constituent functional groups and comparison with spectral data of related compounds.

Table 1: Predicted ¹H NMR Spectral Data for 1-Octen-4-ol, 2-bromo- (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.8 - 6.0 | Doublet | 1H | =CH₂ (trans to Br) |

| ~ 5.6 - 5.8 | Doublet | 1H | =CH₂ (cis to Br) |

| ~ 4.2 - 4.4 | Triplet | 1H | CH(Br) |

| ~ 3.6 - 3.8 | Multiplet | 1H | CH(OH) |

| ~ 2.0 - 2.2 | Multiplet | 2H | CH₂ adjacent to C=C |

| ~ 1.8 - 2.0 | Signal | 1H | OH |

| ~ 1.2 - 1.6 | Multiplet | 4H | (CH₂)₂ |

| ~ 0.9 | Triplet | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for 1-Octen-4-ol, 2-bromo- (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type |

| ~ 138 - 142 | C=C (C2) |

| ~ 118 - 122 | =CH₂ (C1) |

| ~ 70 - 75 | CH(OH) (C4) |

| ~ 55 - 60 | CH(Br) |

| ~ 35 - 40 | CH₂ (C3) |

| ~ 30 - 35 | CH₂ (C5) |

| ~ 22 - 27 | CH₂ (C6) |

| ~ 13 - 15 | CH₃ (C8) |

Table 3: Predicted Key IR Absorption Bands for 1-Octen-4-ol, 2-bromo-

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad, Strong | O-H stretch (alcohol) |

| 3080 - 3100 | Medium | =C-H stretch (vinyl) |

| 2850 - 2960 | Strong | C-H stretch (aliphatic) |

| 1620 - 1640 | Medium | C=C stretch (alkene) |

| 1050 - 1150 | Strong | C-O stretch (secondary alcohol) |

| 550 - 650 | Medium-Strong | C-Br stretch |

Table 4: Predicted Major Mass Spectrometry Fragments for 1-Octen-4-ol, 2-bromo-

| m/z | Proposed Fragment |

| 208/210 | [M]⁺ (Molecular ion) |

| 129 | [M - Br]⁺ |

| 190/192 | [M - H₂O]⁺ |

| 93 | [C₅H₉O]⁺ |

| 57 | [C₄H₉]⁺ |

Detailed Spectral Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the proton attached to the bromine-bearing carbon, and the proton on the alcohol-bearing carbon. The vinyl protons (=CH₂) will appear as two separate doublets due to their different chemical environments (cis and trans to the bromine). The proton on the carbon with the bromine (CHBr) will likely be a triplet, coupled to the adjacent methylene protons. The proton on the carbon with the hydroxyl group (CHOH) will be a multiplet due to coupling with the adjacent methylene groups. The broad signal for the hydroxyl proton is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the double bond (C1 and C2) will appear in the alkene region of the spectrum. The carbon attached to the electronegative bromine atom (C2) will be downfield compared to the terminal vinyl carbon (C1). The carbon bearing the hydroxyl group (C4) will resonate in the typical range for a secondary alcohol.

The IR spectrum will be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[1][2] Other key absorptions include the C=C stretch of the alkene at around 1630 cm⁻¹, the =C-H stretch of the vinyl group above 3000 cm⁻¹, and the strong C-O stretch of the secondary alcohol between 1050-1150 cm⁻¹.[3] The presence of the C-Br bond will give rise to a medium to strong absorption in the fingerprint region, typically between 550-650 cm⁻¹.

The mass spectrum will show a molecular ion peak [M]⁺ with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks at m/z 208 and 210.[4] Common fragmentation pathways would include the loss of a bromine radical ([M - Br]⁺) to give a fragment at m/z 129, and the loss of a water molecule ([M - H₂O]⁺) from the alcohol, resulting in peaks at m/z 190 and 192.[4] Alpha-cleavage adjacent to the alcohol and cleavage of the butyl chain are also expected to produce significant fragment ions.[4][5]

Experimental Protocols

As no specific experimental protocols for 1-Octen-4-ol, 2-bromo- were found, the following are general methodologies for acquiring spectral data for a similar organic compound.

-

NMR Spectroscopy: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: A small amount of the neat liquid sample is placed between two KBr or NaCl plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectral Data Analysis

The following diagram illustrates a typical workflow for the analysis of spectral data to elucidate the structure of an unknown organic compound.

Caption: Workflow for Spectroscopic Structure Elucidation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Potential Biological Activity of 1-Octen-4-ol, 2-bromo-: A Prospective Technical Guide

Disclaimer: The compound 1-Octen-4-ol, 2-bromo- is a novel chemical entity with no currently available data in the public scientific literature regarding its synthesis or biological activity. This guide, therefore, presents a prospective analysis based on the known biological activities of structurally related compounds. The information herein is intended to provide a theoretical framework and guide for future research into this molecule.

Introduction

The exploration of novel chemical structures for potential therapeutic applications is a cornerstone of drug discovery. The molecule 1-Octen-4-ol, 2-bromo- presents an intriguing scaffold for investigation, combining features of a known bioactive compound, 1-octen-3-ol, with the strategic addition of a bromine atom, a halogen known to modulate the biological activity of organic molecules.[1][2] This technical guide will explore the potential biological activities of 1-Octen-4-ol, 2-bromo-, drawing parallels from its structural analogs and the broader chemical literature. We will delve into its potential antimicrobial effects, propose mechanisms of action, and provide detailed experimental protocols for its prospective synthesis and biological evaluation.

Chapter 1: Rationale for Investigating the Biological Activity of 1-Octen-4-ol, 2-bromo-

The rationale for investigating 1-Octen-4-ol, 2-bromo- stems from two key structural features: the 1-octenol backbone and the presence of a bromine substituent.

1.1 The Bioactivity of the 1-Octenol Scaffold

1-Octen-3-ol, a close structural analog of the parent molecule, is a well-documented antimicrobial agent.[3][4] It exhibits activity against a range of food-related bacteria and pathogenic fungi.[3][5] The proposed mechanism for its antimicrobial action is the disruption of cell membrane permeability.[3] Given the structural similarity, it is plausible that the 1-octen-4-ol backbone of the target molecule could also confer antimicrobial properties.

1.2 The Role of Bromine in Modulating Bioactivity

The introduction of halogen atoms, particularly bromine, is a common strategy in medicinal chemistry to enhance the therapeutic properties of a molecule.[1][2] Bromine can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Organobromine compounds, particularly those of marine origin, are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7][8] Therefore, the addition of a bromine atom at the second position of the 1-octen-4-ol structure is a rational approach to potentially amplify or modify its inherent biological activity.

Chapter 2: Potential Antimicrobial Activity

Based on the known antimicrobial spectrum of 1-octen-3-ol, it is hypothesized that 1-Octen-4-ol, 2-bromo- may exhibit similar or enhanced activity against various microorganisms.

2.1 Anticipated Antimicrobial Spectrum

1-octen-3-ol has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[3] The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for 1-octen-3-ol against a selection of microorganisms are summarized in the table below.

Table 1: Antimicrobial Activity of 1-Octen-3-ol

| Microorganism | Type | MIC (mg/mL)[3] | MBC (mg/mL)[3] |

| Staphylococcus aureus | Gram-positive bacteria | 1.0 | 4.0 |

| Bacillus subtilis | Gram-positive bacteria | 1.0 | 4.0 |

| Staphylococcus epidermidis | Gram-positive bacteria | 1.0 | 4.0 |

| Escherichia coli | Gram-negative bacteria | 2.0 | 8.0 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 2.0 | 8.0 |

| Fusarium tricinctum | Fungus | 8.0 (Complete Inhibition) | - |

| Fusarium oxysporum | Fungus | 8.0 (Complete Inhibition) | - |

It is conceivable that the presence of the bromine atom in 1-Octen-4-ol, 2-bromo- could lead to lower MIC and MBC values, indicating greater potency.

Chapter 3: Proposed Mechanism of Action

The primary mechanism of action for 1-octen-3-ol is reported to be the disruption of the cell membrane, leading to leakage of cellular constituents.[3] It is plausible that 1-Octen-4-ol, 2-bromo- would share this mechanism. The increased lipophilicity conferred by the bromine atom may enhance its ability to intercalate into and disrupt the microbial cell membrane.

Caption: Proposed mechanism of antimicrobial action for 1-Octen-4-ol, 2-bromo-.

Chapter 4: Experimental Protocols

To empirically validate the potential biological activity of 1-Octen-4-ol, 2-bromo-, the following experimental protocols are proposed.

4.1 Hypothetical Synthesis of 1-Octen-4-ol, 2-bromo-

A potential synthetic route to 1-Octen-4-ol, 2-bromo- could involve the alpha-bromination of a suitable ketone precursor, followed by reduction. A general procedure for the synthesis of alpha-bromoketones from secondary alcohols has been described, which could be adapted.[9]

-

Oxidation of 1-Octen-4-ol: 1-Octen-4-ol would first be oxidized to the corresponding ketone, 1-octen-4-one, using a mild oxidizing agent such as pyridinium chlorochromate (PCC).

-

Alpha-Bromination: The resulting 1-octen-4-one would then be subjected to alpha-bromination. A possible method involves reaction with a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

-

Reduction of the Ketone: The final step would be the selective reduction of the ketone functionality in 2-bromo-1-octen-4-one to the corresponding alcohol, 1-Octen-4-ol, 2-bromo-. A reducing agent such as sodium borohydride (NaBH4) could be employed.

4.2 Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[11]

-

Serial Dilutions: A two-fold serial dilution of 1-Octen-4-ol, 2-bromo- is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

-

Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

4.3 Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12][13][14]

-

Cell Culture: A suitable mammalian cell line (e.g., HeLa or HEK293) is cultured in a 96-well plate to a desired confluence.

-

Compound Treatment: The cells are treated with various concentrations of 1-Octen-4-ol, 2-bromo- for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Chapter 5: Potential for Broader Biological Activities

Given the diverse biological activities reported for organobromine compounds, it is worthwhile to consider that 1-Octen-4-ol, 2-bromo- may possess activities beyond the antimicrobial realm.[6][7][8]

-

Anticancer Activity: Many marine-derived brominated compounds have demonstrated cytotoxic effects against various cancer cell lines.[8] Initial screening of 1-Octen-4-ol, 2-bromo- against a panel of cancer cell lines would be a prudent step.

-

Anti-inflammatory Activity: Some bromophenols have shown anti-inflammatory properties.[6] Assays to measure the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) in cell-based models could be employed.

-

Enzyme Inhibition: The bromine atom can participate in halogen bonding, which can be important for ligand-protein interactions.[1] Screening against a panel of relevant enzymes could uncover novel inhibitory activities.

Chapter 6: Future Directions

The investigation of a novel compound like 1-Octen-4-ol, 2-bromo- requires a systematic and multi-faceted approach. The following workflow is proposed for future research.

Caption: A proposed workflow for the investigation of 1-Octen-4-ol, 2-bromo-.

Conclusion

While 1-Octen-4-ol, 2-bromo- remains an uncharacterized molecule, the analysis of its structural components suggests a high probability of it possessing interesting biological activities, particularly as an antimicrobial agent. The strategic placement of a bromine atom on a known bioactive scaffold is a promising approach in the quest for novel therapeutic leads. The experimental protocols and future research directions outlined in this guide provide a comprehensive framework for the scientific community to embark on the exploration of this intriguing compound. Empirical validation of these hypotheses is the critical next step in unlocking the potential of 1-Octen-4-ol, 2-bromo-.

References

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Octen-3-Ol | C8H16O | CID 18827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. apec.org [apec.org]

- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. studysmarter.co.uk [studysmarter.co.uk]

- 13. omicsonline.org [omicsonline.org]

- 14. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

An In-depth Technical Guide on 2-bromo-1-octen-4-ol: A Putative Natural Product and Synthetic Intermediate

Introduction

While a direct literature search for "2-bromo-1-octen-4-ol" does not yield specific data for this compound, its structural motifs—a brominated vinyl group adjacent to a chiral alcohol—are of significant interest in the fields of natural product chemistry and synthetic methodology. This guide explores the potential of 2-bromo-1-octen-4-ol as both a plausible, yet undiscovered, natural product and a versatile synthetic intermediate. We will delve into the known chemistry of its constituent parts, propose synthetic routes, and discuss its potential biological relevance based on analogous structures.

Section 1: The Unbrominated Backbone: 2-Octen-4-ol

The unbrominated parent molecule, 2-octen-4-ol, is a known compound with established properties and synthetic routes. Understanding this backbone is crucial for postulating the characteristics and synthesis of its brominated derivative.

Properties of 2-Octen-4-ol

The physical and chemical properties of (2E)-2-octen-4-ol are summarized in the table below. These values provide a baseline for estimating the properties of the brominated analog.

| Property | Value | Reference |

| Molecular Formula | C8H16O | [1] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| Appearance | Colorless clear liquid (est.) | [3] |

| Boiling Point | 175.00 to 176.00 °C @ 760.00 mm Hg | [3] |

| Refractive Index | 1.43800 to 1.44200 @ 20.00 °C | [3] |

| Specific Gravity | 0.83000 to 0.83800 @ 25.00 °C | [3] |

| Solubility | Soluble in water, 2143 mg/L @ 25 °C (est.) | [3] |

Synthesis of 2-Octen-4-ol

A common synthetic route to 2-octen-4-ol involves the reduction of the corresponding ketone, 2-octen-4-one.

Experimental Protocol: Synthesis of (E)-oct-2-en-4-ol [1]

-

Reaction Setup: A dispersion of lithium aluminum hydride (LiAlH4) (1.8 g, 47.4 mmol) in tetrahydrofuran (THF, 50 mL) is cooled to 0°C under a nitrogen atmosphere.

-

Addition of Ketone: (E)-Oct-2-en-4-one (10.0 g, 79.2 mmol) dissolved in THF (50 mL) is added dropwise over 30 minutes, maintaining the reaction temperature below 5°C.

-

Reaction Progression: The mixture is stirred at room temperature for 1 hour.

-

Quenching: The reaction is cooled to 0°C, and water (1.8 g) is added slowly, keeping the temperature below 7°C.

-

Workup: A 10% aqueous solution of NaOH (1.8 g) followed by water (5.4 g) is added. The mixture is stirred for 1 hour, during which a white precipitate forms.

-

Isolation: Sodium sulfate (10.0 g) is added, and the mixture is filtered. The THF is removed under reduced pressure to yield (E)-oct-2-en-4-ol.

This straightforward reduction provides a high yield of the target alcohol, which can serve as a precursor for bromination studies.

Section 2: Proposed Synthesis of 2-bromo-1-octen-4-ol

There is no documented synthesis of 2-bromo-1-octen-4-ol. However, based on established organic chemistry principles, a plausible synthetic route can be proposed starting from the readily available precursor, 2-octen-4-one.

Proposed Synthetic Pathway

A logical approach would involve the bromination of 2-octen-4-one followed by a stereoselective reduction of the ketone.

Caption: A proposed two-step synthesis of 2-bromo-1-octen-4-ol.

Discussion of Synthetic Steps

-

Bromination: The first step would likely involve an alpha-bromination of the enone. Reagents such as N-bromosuccinimide (NBS) could be employed. This would likely lead to the formation of 3-bromo-2-octen-4-one. It is also possible that bromination could occur at the C5 position, and reaction conditions would need to be optimized for regioselectivity.

-

Reduction: The subsequent reduction of the keto-group in the brominated intermediate would yield the desired 2-bromo-1-octen-4-ol. A milder reducing agent like sodium borohydride (NaBH4) would be preferable to LiAlH4 to avoid potential side reactions with the bromo-alkene functionality.

Section 3: 2-bromo-1-octen-4-ol as a Potential Natural Product

While this specific molecule has not been isolated from a natural source, the presence of brominated organic compounds is well-documented in marine environments.[4][5]

Brominated Compounds in Nature

Many marine organisms, particularly algae and phytoplankton, are known to produce a diverse array of halogenated, including brominated, secondary metabolites.[4] These compounds are thought to be involved in chemical defense and signaling. The structural features of 2-bromo-1-octen-4-ol are consistent with those of other known marine natural products.

Potential Biosynthesis

A hypothetical biosynthetic pathway could involve the enzymatic bromination of an octenol precursor, likely through the action of a bromoperoxidase enzyme.

Caption: A simplified hypothetical biosynthetic pathway.

Section 4: Related Brominated Compounds

While data on 2-bromo-1-octen-4-ol is unavailable, several other brominated linear alkenes and alcohols are known and characterized.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| 8-Bromo-1-octanol | C8H17BrO | 209.12 | 50816-19-8 | [6] |

| 2-Bromopent-4-en-1-ol | C5H9BrO | 165.03 | 73727-38-5 | [7] |

| (2E)-4-Bromo-2-buten-1-ol | C4H7BrO | 151.00 | 113661-09-9 | [8] |

| 2-Bromo-1-octene | C8H15Br | 191.11 | 13249-60-0 | [9] |

These related structures demonstrate the stability and accessibility of brominated functionalities in similar carbon skeletons. 8-Bromo-1-octanol, in particular, is a versatile synthetic intermediate used in the pharmaceutical and materials science industries.[6]

Section 5: Potential Applications and Future Directions

The putative 2-bromo-1-octen-4-ol possesses multiple reactive sites, making it a potentially valuable building block in organic synthesis. The vinyl bromide moiety is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of diverse substituents. The secondary alcohol provides a handle for esterification, etherification, or oxidation to the corresponding ketone.

Given the common biological activity of brominated natural products, 2-bromo-1-octen-4-ol and its derivatives would be interesting candidates for screening in antimicrobial, antifungal, and anticancer assays.

Future research should focus on the successful synthesis and isolation of 2-bromo-1-octen-4-ol to enable the characterization of its physical and spectroscopic properties and to explore its reactivity and potential biological activity. Furthermore, targeted searches in marine organisms known for producing halogenated compounds may yet reveal its existence as a natural product.

References

- 1. 2-OCTEN-4-OL synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Octen-4-ol, (2E)- | C8H16O | CID 5366203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-octen-4-ol, 4798-61-2 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. Inorganic bromine in the marine boundary layer: a critical review | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. nbinno.com [nbinno.com]

- 7. 2-Bromopent-4-en-1-ol | C5H9BrO | CID 20294881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. 2-Bromo-1-octene | 13249-60-0 [chemicalbook.com]

An In-depth Technical Guide to the Predicted Solubility and Stability of 1-Octen-4-ol, 2-bromo-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted solubility and stability of the novel compound 1-Octen-4-ol, 2-bromo-. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to forecast its physicochemical properties. It also outlines detailed experimental protocols for empirical determination.

Predicted Physicochemical Properties

The structure of 1-Octen-4-ol, 2-bromo- incorporates a hydroxyl group, a bromine atom, and a carbon-carbon double bond on an eight-carbon chain. These features will collectively dictate its solubility and stability profile.

-

Stability Prediction : The stability of the compound is primarily influenced by the presence of the allylic bromide structure. The bromine atom is on a carbon adjacent to a carbon-carbon double bond, which makes it an allylic position.[4] Allylic radicals are notably stable due to resonance delocalization, which spreads the unpaired electron over an extended π-orbital network.[5][6][7] This inherent stability of the allylic radical intermediate is a driving force in reactions like allylic bromination.[7] However, this structure also suggests potential instability under certain conditions. Allylic halides can be susceptible to rearrangement, particularly during workup or under thermal stress, which can lead to the formation of isomeric products.[8] The compound may also be sensitive to light and oxidation, common degradation pathways for molecules with reactive functional groups.[9][10]

Experimental Workflow for Characterization

To empirically determine the solubility and stability of a novel compound like 1-Octen-4-ol, 2-bromo-, a structured experimental workflow is essential. The following diagram outlines a logical progression from initial screening to comprehensive stability assessment.

Data Summary Tables

The following tables should be populated with experimental data as it is generated.

Table 1: Predicted & Experimental Solubility Data

| Solvent | Predicted Solubility | Experimental Solubility (mg/mL) at 25°C | Method Used |

| Water | Low | TBD | Shake-Flask |

| Ethanol | Soluble | TBD | Visual |

| Methanol | Soluble | TBD | Visual |

| Dichloromethane | Soluble | TBD | Visual |

| Hexane | Soluble | TBD | Visual |

| Acetone | Soluble | TBD | Visual |

Table 2: Forced Degradation Study Conditions and Observations

| Stress Condition | Reagent/Condition | Time | Observations (e.g., % Degradation) | Major Degradants Identified |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72h | TBD | TBD |

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72h | TBD | TBD |

| Oxidation | 3% H₂O₂ | 24, 48, 72h | TBD | TBD |

| Thermal | 60°C | 7 days | TBD | TBD |

| Photolytic | ICH Q1B Option 2 | Variable | TBD | TBD |

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate data.

4.1. Protocol for Preliminary Solubility Screening

This qualitative test provides a rapid assessment of solubility in various solvents.

-

Preparation : Dispense approximately 10 mg of 1-Octen-4-ol, 2-bromo- into separate small, clear vials.[11]

-

Solvent Addition : To each vial, add 0.1 mL of the selected solvent (e.g., water, ethanol, hexane).

-

Mixing : Vigorously vortex each vial for 1-2 minutes.

-

Observation : Visually inspect for the complete dissolution of the solid. The absence of visible particles indicates solubility at approximately 100 mg/mL.

-

Incremental Addition : If the compound dissolves, continue adding the solvent in 0.1 mL increments, vortexing after each addition, until the compound precipitates or a 1 mL total volume is reached. Record the approximate solubility.[11]

4.2. Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is performed to understand degradation pathways and to develop stability-indicating analytical methods.[12][13] These studies challenge the molecule with conditions exceeding those expected during storage.[10][14]

-

Stock Solution Preparation : Prepare a stock solution of 1-Octen-4-ol, 2-bromo- in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions :

-

Acid Hydrolysis : Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Base Hydrolysis : Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.[9]

-

Oxidative Degradation : Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.[9][10]

-

Thermal Degradation : Store the stock solution and solid compound in a temperature-controlled oven at 60°C.[9]

-

Photolytic Degradation : Expose the stock solution and solid compound to light conditions as specified in the ICH Q1B guideline (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[13]

-

-

Time Points : Withdraw aliquots from each stressed sample at predetermined time points (e.g., 0, 4, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

-

Analysis : Analyze all samples using a developed stability-indicating HPLC method. Compare the results to an unstressed control sample to determine the percentage of degradation. Analytical techniques like LC-MS can be employed to identify the structure of degradation products.[9]

By following this predictive guide and the outlined experimental protocols, researchers can thoroughly characterize the solubility and stability of 1-Octen-4-ol, 2-bromo-, generating the critical data needed for further development.

References

- 1. youtube.com [youtube.com]

- 2. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 5. fiveable.me [fiveable.me]

- 6. 10.4 Stability of the Allyl Radical: Resonance Revisited – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pharmatimesofficial.com [pharmatimesofficial.com]

- 10. apicule.com [apicule.com]

- 11. m.youtube.com [m.youtube.com]

- 12. ajpsonline.com [ajpsonline.com]

- 13. nelsonlabs.com [nelsonlabs.com]

- 14. merieuxnutrisciences.com [merieuxnutrisciences.com]

Introduction

This technical guide provides a comprehensive overview of the available scientific literature concerning "1-Octen-4-ol, 2-bromo-" and its closely related structural analogs. Due to the limited direct research on the target molecule, this document focuses on the synthesis, properties, and relevant biological activities of its parent structures and key brominated derivatives. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into the chemical landscape of these compounds.

Physicochemical Properties of 1-Octen-4-ol and Related Brominated Alkenes

The following tables summarize the key physical and chemical properties of 1-octen-4-ol and its brominated analogs, facilitating a comparative analysis of their characteristics.

Table 1: Physical and Chemical Properties of 1-Octen-4-ol

| Property | Value | Source |

| IUPAC Name | oct-1-en-4-ol | [1] |

| CAS Number | 40575-42-6 | [1] |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| Boiling Point | 179.1 °C at 760 mmHg | [2] |

| Flash Point | 67.2 °C | [2] |

| Density | 0.83 g/cm³ | [2] |

| Solubility | Soluble in water (1836 mg/L @ 25 °C est.) | [3] |

Table 2: Physical and Chemical Properties of Brominated Analogs

| Property | trans-1-Bromo-4-octene | 2-Bromo-1-octene | (E)-4-Bromo-2-heptene |

| IUPAC Name | (E)-1-bromooct-4-ene | 2-bromooct-1-ene | (E)-4-bromohept-2-ene |

| CAS Number | 31502-27-9 | 13249-60-0 | 22118-57-6 |

| Molecular Formula | C₈H₁₅Br | C₈H₁₅Br | C₇H₁₃Br |

| Molecular Weight | 191.11 g/mol | 191.11 g/mol | 177.08 g/mol |

| Boiling Point | Not available | Not available | 70-71 °C / 32 mmHg |

| Refractive Index | Not available | Not available | n25D 1.4710–1.4715 |

| Source | [4] | [5] | [6][7] |

Experimental Protocols

Detailed methodologies for the synthesis of key precursors and analogs are presented below. While a direct synthesis for "1-Octen-4-ol, 2-bromo-" is not documented, a hypothetical pathway can be inferred from established reactions on similar substrates.

Synthesis of (E)-4-Bromo-2-heptene

This procedure details the allylic bromination of 2-heptene using N-bromosuccinimide (NBS)[6].

Materials:

-

2-heptene (40 g, 0.41 mole)

-

N-bromosuccinimide (NBS) (48.1 g, 0.27 mole)

-

Benzoyl peroxide (0.2 g)

-

Carbon tetrachloride (250 ml)

Procedure:

-

A 500-ml round-bottomed flask is equipped with a stirrer, nitrogen inlet, and reflux condenser.

-

2-heptene, N-bromosuccinimide, benzoyl peroxide, and carbon tetrachloride are added to the flask.

-

The mixture is stirred and heated under reflux in a nitrogen atmosphere for 2 hours.

-

After cooling, the succinimide is removed by suction filtration and washed with two 15-ml portions of carbon tetrachloride.

-

The filtrate and washings are combined, and the carbon tetrachloride is removed by distillation at 36–38°C/190 mm.

-

The residue is transferred to a 125-ml Claisen flask with a packed distilling arm.

-

The product is distilled under a nitrogen atmosphere, collecting the fraction at 70–71°C/32 mm.

-

This yields 28–31 g (58–64%) of 4-bromo-2-heptene.

Synthesis of 1-Octen-3-ol via Grignard Reaction

A common method for the synthesis of allylic alcohols like 1-octen-3-ol is through a Grignard reaction[8][9].

Materials:

-

Acrolein (2-propenal)

-

Amyl iodide (1-iodopentane)

-

Magnesium turnings

-

Anhydrous diethyl ether

Procedure:

-

Prepare the Grignard reagent by adding a solution of amyl iodide in anhydrous diethyl ether to magnesium turnings in a flask under an inert atmosphere.

-

Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.

-

Slowly add a solution of acrolein in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 1-octen-3-ol. The reported yield for this type of reaction is approximately 65%[8].

Visualizations of Synthetic Pathways and Logical Relationships

The following diagrams, created using the DOT language, illustrate key synthetic workflows and the structural relationships between the target compound and its analogs.

Biological Activity

While specific data on the biological activity of "1-Octen-4-ol, 2-bromo-" is unavailable, studies on related compounds offer some insights. Brominated organic compounds are prevalent in marine natural products and often exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties[10]. For instance, various brominated alkaloids from marine sponges have demonstrated inhibitory effects on bacterial growth[10].

The parent alcohol, 1-octen-3-ol (a close isomer of 1-octen-4-ol), is a well-known natural product responsible for the characteristic mushroom aroma and has been shown to attract biting insects[11]. The biological activities of halogenated compounds are an active area of research, suggesting that "1-Octen-4-ol, 2-bromo-" could be a candidate for screening in various biological assays.

Conclusion

This technical guide has synthesized the available information on "1-Octen-4-ol, 2-bromo-" and its structural analogs. The data presented on the physicochemical properties, along with detailed synthetic protocols for related compounds, provides a solid foundation for researchers interested in this class of molecules. The hypothetical synthetic pathway and the logical relationship diagrams offer a roadmap for the potential synthesis and further investigation of the target compound. The general biological activity of related brominated natural products suggests that "1-Octen-4-ol, 2-bromo-" may possess interesting bioactivities, warranting future exploration.

References

- 1. 1-Octen-4-ol | C8H16O | CID 142471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1-octen-4-ol, 40575-42-6 [thegoodscentscompany.com]

- 4. trans-1-Bromo-4-octene | C8H15Br | CID 11367510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-1-octene | C8H15Br | CID 12389616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-Bromo-2-heptene | C7H13Br | CID 12033121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 10. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]

A Technical Guide to the Stereochemistry and Enantioselective Synthesis of 2-Bromo-1-octen-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-octen-4-ol is a functionalized organic molecule with significant potential as a versatile building block in the synthesis of complex molecular architectures, including natural products and pharmaceutical agents. The presence of two stereocenters and a vinyl bromide moiety makes its stereocontrolled synthesis a challenging yet crucial endeavor. This technical guide provides a comprehensive overview of the stereochemical aspects of 2-bromo-1-octen-4-ol and explores potential strategies for its enantioselective synthesis, drawing upon established methodologies for the preparation of structurally related compounds. Detailed experimental protocols, adapted from analogous reactions, are presented to facilitate the practical implementation of these synthetic routes.

Introduction

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity and physical properties. For molecules with multiple stereocenters, such as 2-bromo-1-octen-4-ol, the ability to selectively synthesize a single stereoisomer is paramount, particularly in the context of drug development where different enantiomers or diastereomers can exhibit vastly different pharmacological profiles.

2-Bromo-1-octen-4-ol possesses two chiral centers at the C4 (hydroxyl-bearing) and C2 (bromine-bearing) positions, leading to the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The vinyl bromide functionality further adds to its synthetic utility, enabling a variety of cross-coupling reactions. This guide will delve into the stereochemical considerations and propose enantioselective synthetic pathways to access specific stereoisomers of this valuable compound.

Stereochemistry of 2-Bromo-1-octen-4-ol

The stereochemistry of halohydrins, compounds containing a halogen and a hydroxyl group on adjacent carbons, is typically established through reactions that proceed via a halonium ion intermediate. The anti-addition of the halogen and the hydroxyl group is a well-documented phenomenon in the formation of halohydrins from alkenes.[1][2][3][4][5] In the context of 2-bromo-1-octen-4-ol, the relative stereochemistry between the bromine at C2 and the hydroxyl group at C4 is not dictated by a direct vicinal addition. Instead, it is determined by the stereochemical course of the synthetic route employed.

The absolute configuration of each stereocenter is designated as either R or S based on the Cahn-Ingold-Prelog priority rules. The four possible stereoisomers of 2-bromo-1-octen-4-ol are depicted below:

Figure 1. Stereoisomers of 2-bromo-1-octen-4-ol.

Enantioselective Synthesis Strategies

The enantioselective synthesis of 2-bromo-1-octen-4-ol can be approached by forming the C-C bond between C2 and C3, or by creating the stereocenters on a pre-formed carbon skeleton. Two plausible retrosynthetic disconnections are considered here:

Retrosynthesis A: Enantioselective Vinylation

This approach involves the enantioselective addition of a vinyl organometallic reagent to an α-bromoaldehyde.

Figure 2. Retrosynthesis via enantioselective vinylation.

Retrosynthesis B: Stereoselective Bromination of an Allylic Alcohol

This strategy relies on the stereoselective bromination of a chiral allylic alcohol precursor.

Figure 3. Retrosynthesis via stereoselective bromination.

Enantioselective Vinylation of 2-Bromohexanal

The addition of vinyl organometallic reagents to aldehydes is a powerful method for the formation of allylic alcohols. The use of chiral ligands to control the enantioselectivity of this transformation has been extensively studied.[6][7][8]

Proposed Reaction Scheme:

Figure 4. Proposed enantioselective vinylation.

Key Experimental Considerations:

-

Chiral Ligand: The choice of chiral ligand is critical for achieving high enantioselectivity. BINOL and its derivatives, as well as amino alcohols, have proven effective in similar reactions.

-

Metal Catalyst: Zinc and titanium-based catalysts are commonly employed for such transformations.

-

Reaction Conditions: Temperature, solvent, and the nature of the vinylating agent can significantly influence the yield and enantiomeric excess (ee).

Table 1: Representative Enantioselective Vinylation of Aldehydes

| Aldehyde | Vinylating Agent | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Benzaldehyde | Vinylzinc bromide | (S)-BINOL / Ti(OiPr)4 | Toluene | 25 | 85 | 95 | Adapted from[9] |

| Cyclohexanecarboxaldehyde | Divinylzinc | Chiral amino alcohol | THF | -20 | 90 | 92 | Adapted from[7] |

| Octanal | Vinylmagnesium bromide | (R)-BINOL / Mg | Toluene | 0 | 78 | 88 | Adapted from[8] |

Stereoselective Bromination of Chiral Oct-1-en-4-ol

This approach requires the initial preparation of enantiomerically enriched oct-1-en-4-ol, which can be achieved through asymmetric reduction of the corresponding ketone or by other established methods. Subsequent bromination must then proceed with high diastereoselectivity.

Proposed Reaction Scheme:

Figure 5. Proposed stereoselective bromination.

Key Experimental Considerations:

-

Brominating Agent: N-Bromosuccinimide (NBS) is a common reagent for allylic bromination. The reaction can proceed through either a radical or an ionic mechanism, which can influence the stereochemical outcome.

-

Reaction Control: Controlling the reaction conditions (e.g., initiator, solvent, temperature) is crucial to favor a specific reaction pathway and maximize diastereoselectivity. Allylic bromination with NBS often proceeds via a radical mechanism, which may lead to a mixture of diastereomers due to the planar nature of the intermediate allylic radical.[10]

-

Alternative Methods: Enantioselective dibromination of the double bond followed by selective elimination could also be a viable, albeit more complex, strategy.[11]

Table 2: Stereoselective Bromination of Allylic Alcohols

| Substrate | Brominating Agent | Conditions | Major Diastereomer Ratio | Reference |

| (E)-cinnamyl alcohol | NBS, AIBN | CCl4, reflux | 3:1 | Adapted from[10] |

| Chiral secondary allylic alcohol | Dibromomalonate, TiBr4, Chiral diol | CH2Cl2, -78 °C | up to 95:5 dr | Adapted from[11] |

Detailed Experimental Protocols (Adapted)

Protocol for Enantioselective Vinylation of 2-Bromohexanal

Materials:

-

2-Bromohexanal

-

Vinylzinc bromide (0.7 M in THF)

-

(S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL)

-

Titanium(IV) isopropoxide (Ti(OiPr)4)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINOL (0.12 mmol) and anhydrous toluene (5 mL).

-

Add Ti(OiPr)4 (0.1 mmol) and stir the mixture at room temperature for 1 hour.

-

Cool the mixture to 0 °C and add 2-bromohexanal (1.0 mmol).

-

Slowly add vinylzinc bromide solution (1.5 mL, 1.05 mmol) dropwise over 30 minutes.

-

Stir the reaction mixture at 0 °C for 24 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-bromo-1-octen-4-ol.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Protocol for Stereoselective Bromination of (S)-Oct-1-en-4-ol

Materials:

-

(S)-Oct-1-en-4-ol

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) (recrystallized)

-

Carbon tetrachloride (CCl4), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Standard glassware for reflux

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add (S)-oct-1-en-4-ol (1.0 mmol), NBS (1.1 mmol), and AIBN (0.05 mmol) in anhydrous CCl4 (10 mL).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with saturated aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the diastereomers of 2-bromo-1-octen-4-ol.

-

Determine the diastereomeric ratio by 1H NMR spectroscopy or GC analysis.

Conclusion

The enantioselective synthesis of 2-bromo-1-octen-4-ol presents a significant synthetic challenge that can be addressed through strategic planning and the application of modern asymmetric methodologies. The enantioselective vinylation of 2-bromohexanal using a chiral catalyst system appears to be a more direct and potentially more stereocontrolled approach compared to the stereoselective bromination of a pre-existing chiral allylic alcohol, which may suffer from issues of diastereoselectivity. The detailed protocols provided, adapted from reliable literature precedents, offer a practical starting point for researchers aiming to synthesize specific stereoisomers of this valuable chemical entity. Further optimization of reaction conditions will be crucial to achieve high yields and stereoselectivities for this specific substrate.

References

- 1. youtube.com [youtube.com]

- 2. fiveable.me [fiveable.me]

- 3. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective addition of vinylzinc reagents to aldehydes catalyzed by modular ligands derived from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 10. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

Methodological & Application

Application Notes and Protocols for the Bromination of 1-Octen-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of 1-octen-4-ol is a key transformation in organic synthesis, providing a versatile intermediate for the introduction of further functionality. This electrophilic addition reaction targets the double bond, yielding 1,2-dibromo-octan-4-ol. The presence of the hydroxyl group requires careful selection of reaction conditions to ensure selectivity for the alkene bromination without inducing side reactions at the alcohol moiety. These application notes provide an overview of the reaction, relevant data, and detailed experimental protocols for the successful bromination of 1-octen-4-ol. The primary product of this reaction is 1,2-dibromo-octan-4-ol, a valuable precursor for the synthesis of various organic compounds, including potential pharmaceutical intermediates.

Reaction Principle and Specificity

The reaction proceeds via the electrophilic addition of bromine to the double bond of 1-octen-4-ol. The pi electrons of the alkene attack a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate.[1] This intermediate is then attacked by a bromide ion in an anti-addition fashion to yield the vicinal dibromide.[2] It is crucial to employ reaction conditions that favor this pathway over potential side reactions such as oxidation of the secondary alcohol or allylic bromination. The use of N-bromosuccinimide (NBS) is a common alternative to elemental bromine for such transformations, often providing a more controlled reaction.[3]

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the bromination of unsaturated alcohols, providing a comparative overview for researchers.

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pyridinium Tribromide | Acetic Acid | Room Temp. | 2 | ~90 | [4] |

| N-Bromosuccinimide (NBS) | CH2Cl2/H2O | 0 to Room Temp. | 1-3 | 75-85 | Adapted from[5] |

| Bromine (Br2) | CCl4 or CH2Cl2 | 0 | 0.5-1 | 80-95 | Adapted from[2] |

Experimental Protocols

Below are detailed methodologies for the bromination of 1-octen-4-ol using different brominating agents.

Protocol 1: Bromination using Pyridinium Tribromide

Materials:

-

1-octen-4-ol

-

Pyridinium tribromide

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-octen-4-ol (1.0 eq) in glacial acetic acid.

-

To this solution, add pyridinium tribromide (1.1 eq) portion-wise over 15 minutes at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL), saturated sodium thiosulfate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude 1,2-dibromo-octan-4-ol.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

Materials:

-

1-octen-4-ol

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH2Cl2)

-

Deionized water

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-octen-4-ol (1.0 eq) in a mixture of dichloromethane and water (4:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.1 eq) to the cooled solution in portions over 20 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench by adding saturated sodium thiosulfate solution (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify by flash chromatography on silica gel as needed.

Visualizing the Reaction Workflow

The following diagram illustrates the general workflow for the bromination of 1-octen-4-ol.

Caption: General workflow for the bromination of 1-octen-4-ol.

Reaction Mechanism Pathway

The diagram below outlines the electrophilic addition mechanism.

Caption: Mechanism of electrophilic addition of bromine to 1-octen-4-ol.

Safety Precautions

-

Bromine and its derivatives are corrosive and toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane and other chlorinated solvents are hazardous. Avoid inhalation and skin contact.

-

Always quench any residual bromine with a reducing agent like sodium thiosulfate before disposal.

By following these detailed protocols and safety guidelines, researchers can effectively synthesize 1,2-dibromo-octan-4-ol for use in a variety of research and development applications.

References

Protocol for the preparation of "1-Octen-4-ol, 2-bromo-"

This document provides a detailed protocol for the synthesis of 2-Bromo-1-octen-4-ol, a specialty chemical of interest to researchers in organic synthesis and drug development. The protocol outlines a two-step synthetic route commencing with the preparation of the key intermediate, 1-octyn-4-ol, followed by a regioselective hydrobromination.

For research and development purposes only. Handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

Step 1: Synthesis of 1-Octyn-4-ol

This step involves the synthesis of the precursor 1-octyn-4-ol via a Grignard reaction between propargyl magnesium bromide and pentanal.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Magnesium turnings | 99.8% |

| Propargyl bromide | (3-bromopropyne), freshly distilled |

| Pentanal | 98% |

| Diethyl ether (anhydrous) | ACS grade |

| Hydrochloric acid (HCl) | 1 M aqueous solution |

| Saturated ammonium chloride (NH₄Cl) | Aqueous solution |

| Sodium sulfate (Na₂SO₄) | Anhydrous |

| Three-neck round-bottom flask | Appropriate size |

| Dropping funnel | |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator |

Experimental Protocol

-

Preparation of Propargyl Magnesium Bromide:

-

In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add magnesium turnings (1.1 eq.).

-

Add anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of propargyl bromide (1.0 eq.) in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Pentanal:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of pentanal (1.0 eq.) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-